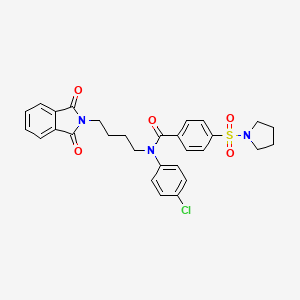
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C29H28ClN3O5S and its molecular weight is 566.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chlorophenyl group : Enhances lipophilicity and potential interactions with biological targets.
- Dioxoisoindoline moiety : Implicated in various biological activities, including anticancer effects.
- Pyrrolidinylsulfonyl group : May contribute to the modulation of enzyme activity.
Molecular Formula and Weight
- Molecular Formula : C23H26ClN3O3S
- Molecular Weight : 465.99 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. Its mechanism may involve the induction of apoptosis through the modulation of signaling pathways such as MAPK and PI3K/AKT .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and proteasomes. This inhibition can lead to the disruption of cellular homeostasis in cancer cells .
- Antioxidant Activity : The presence of the dioxoisoindoline structure may provide antioxidant properties, which can protect normal cells from oxidative stress while selectively targeting cancerous cells.
Biological Activity Data
The following table summarizes key findings on the biological activities associated with this compound:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of this compound, researchers treated MCF-7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations of the compound. Results indicated a significant decrease in cell viability at concentrations above 5 µM, with apoptosis confirmed via flow cytometry analysis .
Case Study 2: Enzyme Interaction
Another investigation focused on the compound’s ability to inhibit topoisomerase II. The study utilized a biochemical assay to measure enzyme activity in the presence of the compound. Results showed a dose-dependent inhibition, suggesting potential for therapeutic use in cancers reliant on this enzyme for DNA replication and repair .
Comparative Analysis
When compared to similar compounds within its class, this compound demonstrates unique properties due to its specific structural features:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Compound A | Lacks dioxoisoindoline | Moderate anticancer activity |
| Compound B | Contains pyrrolidine but no chlorophenyl | Weak enzyme inhibition |
| N-(4-chlorophenyl)... | Dioxoisoindoline + chlorophenyl + pyrrolidine | Strong anticancer and enzyme inhibition |
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O5S/c30-22-11-13-23(14-12-22)32(19-5-6-20-33-28(35)25-7-1-2-8-26(25)29(33)36)27(34)21-9-15-24(16-10-21)39(37,38)31-17-3-4-18-31/h1-2,7-16H,3-6,17-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWVJTGGGYRJQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














